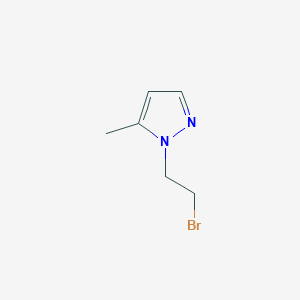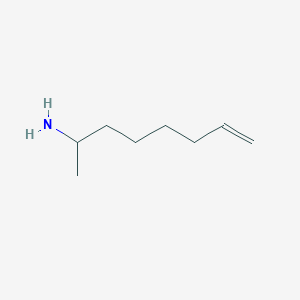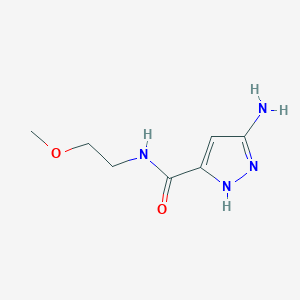![molecular formula C13H16F3NO3 B1375254 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate CAS No. 1478813-80-7](/img/structure/B1375254.png)
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1478813-80-7 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (3-isobutoxyphenyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the introduction of fluorine-containing groups into organic molecules. The presence of fluorine atoms can significantly alter the physical and chemical properties of the synthesized compounds, making them valuable in various applications, including medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, the introduction of trifluoroethyl groups into drug molecules can enhance their metabolic stability and affect their biological activities. This can lead to changes in drug absorption, distribution, and receptor interaction, potentially leading to the development of new pharmaceuticals .
Pesticide Development
The unique properties of fluorine atoms make compounds like 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate suitable for the development of more effective pesticides. The trifluoroethyl group can improve the efficacy and longevity of pesticide formulations .
Functional Materials
Fluorine-containing compounds are known for their chemical inertness and good wear resistance, which are desirable properties in the development of functional materials. These materials can be used in various industries, including electronics and coatings .
Bioactive Molecule Synthesis
The compound can be involved in the synthesis of bioactive molecules with potential protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities. The trifluoromethyl group is a common feature in many bioactive molecules and lead compound structures .
Green Chemistry
In the field of green chemistry, 2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate can be used to synthesize fatty acid esters under mild conditions. This process is environmentally friendly and avoids the use of harsh and toxic condensation agents .
Polymerization Monomers
Unsaturated fatty acid esters derived from this compound, such as 2,2,2-trifluoroethyl methacrylate, can be used as reliable polymerization monomers. These monomers are essential in preparing anion-exchange membranes and drug delivery agents .
Surface Science
The compound has applications in surface science, particularly in the study of Langmuir monolayers at the air-water interface. The hydrophilic CF3 head can significantly alter the electrostatic properties of the monolayer, which is crucial in understanding surface interactions .
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGAXWSCOKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



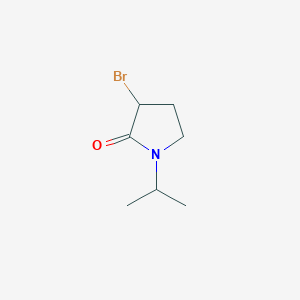
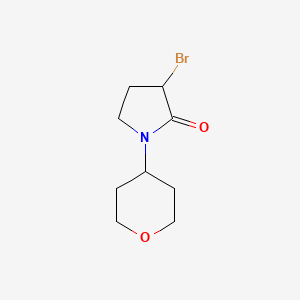


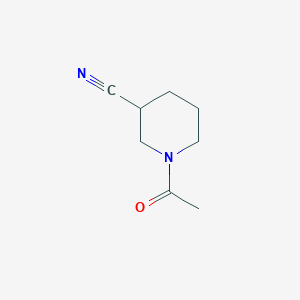
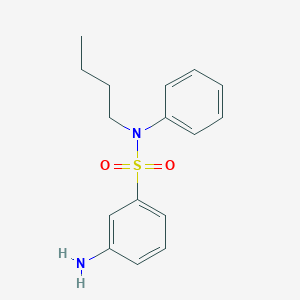
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
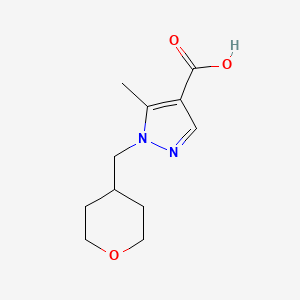


![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
